

# Application Note: Asymmetric Synthesis of Chiral Cyclopropylamine Compounds

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## Compound of Interest

Compound Name: *1-(6-Bromonaphthalen-2-yl)cyclopropan-1-amine*

Cat. No.: *B8013072*

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## Executive Summary

Chiral cyclopropylamines are privileged structural motifs in modern medicinal chemistry. Acting as conformationally restricted bioisosteres of amines, they improve metabolic stability by blocking

-oxidation (e.g., MAO inhibition) and rigidify molecular backbones to enhance receptor binding affinity. They are the core pharmacophores in blockbuster drugs such as Ticagrelor (Brilinta), Tranylcypromine (Parnate), and emerging antivirals like Glecaprevir.

This Application Note provides a technical roadmap for the asymmetric synthesis of these scaffolds. Unlike standard reviews, this guide focuses on process-ready protocols, contrasting the "Gold Standard" Transition-Metal Catalysis with the "Scalable" Kulinkovich-Szymoniak reaction.

## Strategic Overview: Method Selection Guide

Selecting the correct synthetic route depends on the starting material availability and the stage of development (Discovery vs. Process).

Feature	Method A: Rh(II)-Catalyzed Carbenoid Insertion	Method B: Kulinkovich-Szymoniak Reaction	Method C: Biocatalysis (Heme-Carbene)
Primary Mechanism	Metal-Carbene insertion into alkenes	Titanacyclopropane coupling with nitriles	Enzymatic carbene transfer
Enantioselectivity	Excellent (>95% ee) with chiral ligands	Moderate to Good (requires chiral auxiliaries)	Perfect (>99% ee)
Substrate Class	Alkenes + Diazo compounds	Nitriles/Amides + Grignard Reagents	Styrenes + Diazoesters
Scalability	Moderate (Diazo safety concerns)	High (Cheap reagents, no diazo)	High (Green chemistry)
Cost Profile	High (Rh/Ru catalysts, Ligands)	Low (Ti(OiPr) <sub>4</sub> , EtMgBr)	Low (Fermentation)
Best For...	Late-stage functionalization, complex stereocenters	Bulk synthesis of primary amines	Specific, established substrates (e.g., Ticagrelor)

## Deep Dive: The Kulinkovich-Szymoniak Reaction

Objective: Scalable synthesis of primary cyclopropylamines from nitriles.

While transition metal catalysis is elegant, the Kulinkovich-Szymoniak reaction is often preferred in process chemistry due to the low cost of reagents (Titanium(IV) isopropoxide and Grignard reagents). This protocol describes the transformation of a nitrile directly into a primary cyclopropylamine.<sup>[1][2]</sup>

### Mechanistic Pathway

The reaction proceeds via a "ligand exchange" generating a reactive low-valent titanacyclopropane species, which acts as a 1,2-dicarbonyl equivalent.



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Figure 1: The Kulinkovich-Szymoniak catalytic cycle involves the formation of a titanacyclopropane species which captures the nitrile.

## Experimental Protocol

Target: Synthesis of 1-phenylcyclopropylamine from benzonitrile.

Reagents:

- Benzonitrile (10 mmol)
- Ti(OiPr)<sub>4</sub> (11 mmol) – Note: Can be catalytic (10-20%) if EtMgBr is added slowly, but stoichiometric is more reliable for beginners.
- EtMgBr (22 mmol, 3.0 M in Et<sub>2</sub>O)
- BF<sub>3</sub>[3]-OEt<sub>2</sub> (20 mmol)
- Solvent: Dry THF/Ether

Step-by-Step Workflow:

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Titanium Complexation: Add benzonitrile (1.03 g, 10 mmol) and Ti(OiPr)<sub>4</sub> (3.12 g, 11 mmol) to dry Et<sub>2</sub>O (40 mL). Cool the mixture to -78°C.

- Grignard Addition (Critical Step): Add EtMgBr solution dropwise over 60 minutes.
  - Expert Insight: The yellow solution will turn dark brown/black, indicating the formation of the low-valent Ti(II) species. Rapid addition leads to polymerization or reduction byproducts.
- Warming: Allow the mixture to warm to room temperature (RT) over 2 hours. Stir at RT for an additional hour.
- Lewis Acid Activation: Cool the mixture back to 0°C. Add BF<sub>3</sub>·OEt<sub>2</sub> dropwise. This step facilitates the ring contraction of the azatitanacycle.
- Quench: Carefully quench with 10% aqueous NaOH.
- Workup: Extract with Et<sub>2</sub>O (3x). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: The amine is often pure enough for salt formation (HCl). If free base is required, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH<sub>3</sub>).

Troubleshooting Table:

Observation	Root Cause	Corrective Action
Low Yield (<40%)	Moisture in Ti(OiPr) <sub>4</sub>	Distill Ti(OiPr) <sub>4</sub> prior to use.
No Cyclopropane	Grignard added too fast	Slow addition rate; ensure T < -70°C initially.

| Ketone Byproduct | Incomplete ring contraction | Ensure BF<sub>3</sub>·OEt<sub>2</sub> is fresh; extend reaction time after Lewis Acid addition. |

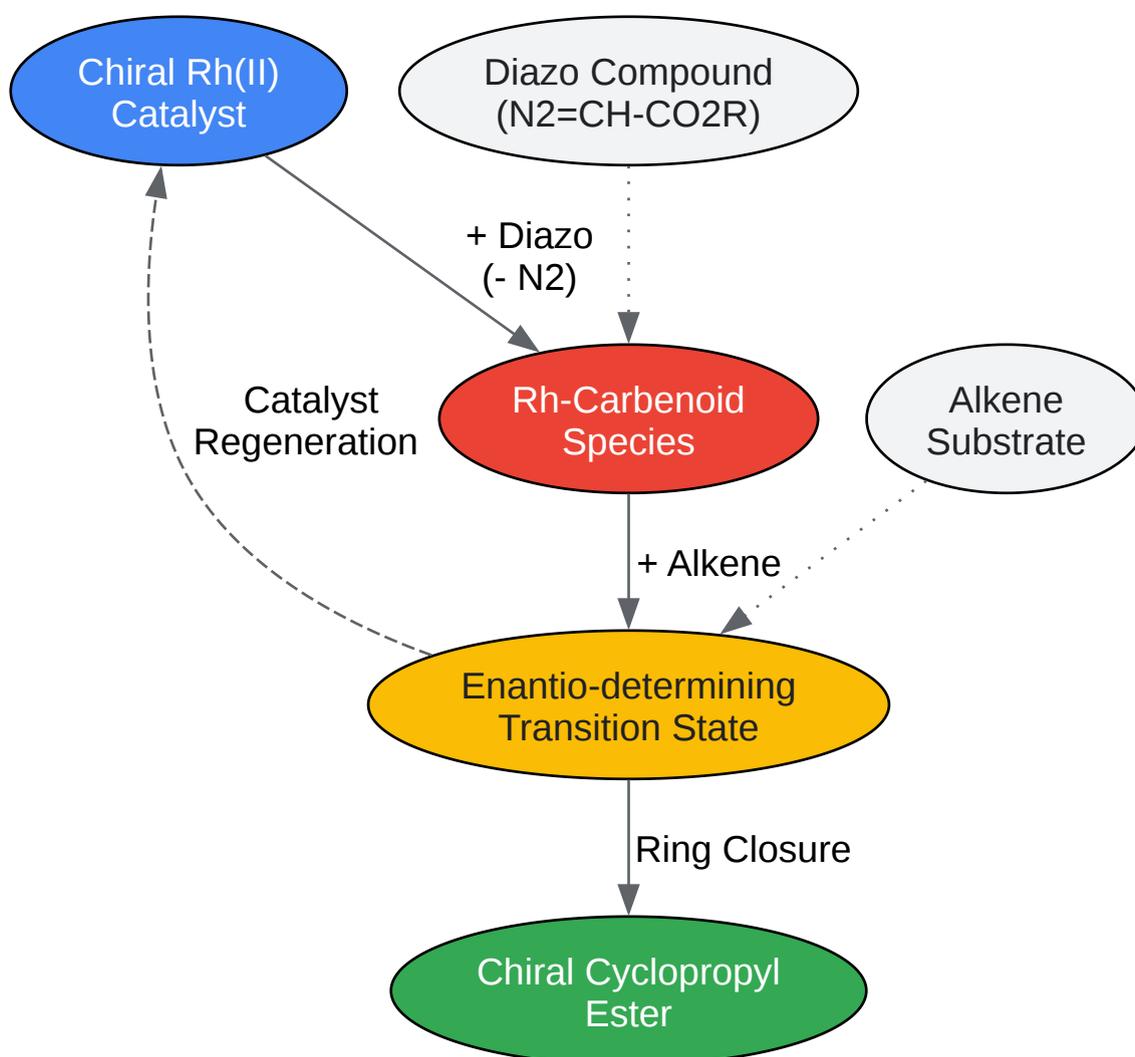
## Deep Dive: Rh(II)-Catalyzed Asymmetric Cyclopropanation

Objective: High-precision synthesis of chiral cyclopropyl esters (precursors to amines via Curtius rearrangement).

This method is the industry standard for generating high enantiomeric excess (ee). It utilizes diazo compounds and alkenes.[4][5][6][7][8] For cyclopropylamines, the resulting ester is converted to the amine via Curtius rearrangement.[9]

## Mechanistic Pathway

The reaction relies on a chiral dirhodium tetracarboxylate catalyst (e.g., Rh<sub>2</sub>(S-DOSP)<sub>4</sub>) decomposing a diazo compound to form a metal-carbene, which transfers the methylene group to an alkene.



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Figure 2: The Rhodium(II) catalytic cycle. The chiral ligands on the Rhodium cage dictate the approach of the alkene, ensuring high enantioselectivity.

## Experimental Protocol (Ticagrelor Intermediate Analog)

Target: Synthesis of ethyl (1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

Reagents:

- 3,4-Difluorostyrene (1.0 equiv)
- Ethyl diazoacetate (EDA) (1.2 equiv) – Safety Warning: EDA is potentially explosive.
- Catalyst: Rh<sub>2</sub>(S-DOSP)<sub>4</sub> (0.5 mol%)
- Solvent: Degassed Pentane or DCM.

Step-by-Step Workflow:

- Catalyst Solution: In a glovebox or under strict Ar atmosphere, dissolve Rh<sub>2</sub>(S-DOSP)<sub>4</sub> in dry pentane.
- Substrate Addition: Add 3,4-difluorostyrene to the catalyst solution.
- Controlled Addition: Dissolve EDA in pentane. Using a syringe pump, add the EDA solution to the stirring catalyst/alkene mixture over 4–6 hours at -78°C or RT (depending on catalyst specificity).
  - Expert Insight: Slow addition keeps the concentration of free carbene low, preventing dimerization (formation of diethyl fumarate/maleate).
- Conversion to Amine (The Curtius Step):
  - Hydrolyze ester to acid (LiOH, THF/H<sub>2</sub>O).
  - Treat acid with Diphenylphosphoryl azide (DPPA) and Et<sub>3</sub>N in t-BuOH to form the Boc-protected amine via isocyanate intermediate.
  - Deprotect with HCl/Dioxane to yield the chiral cyclopropylamine salt.

## Characterization & Quality Control

Validating the stereochemistry is critical.

- Enantiomeric Excess (ee):
  - Method: Chiral HPLC.
  - Column: Daicel Chiralcel OD-H or AD-H.
  - Mobile Phase: Hexane/IPA (90:10 to 99:1).
  - Detection: UV at 254 nm (for phenyl rings).
- Absolute Configuration:
  - Method: X-ray crystallography of the HCl salt or derivatization with Mosher's Acid chloride.
- Purity (dr):
  - Method:  $^1\text{H}$  NMR (400 MHz+). Cyclopropyl protons are distinct (0.5 – 2.0 ppm). The coupling constants ( ) differentiate cis ( Hz) vs. trans ( Hz).

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